molecular formula C17H16N4O3S B2713431 1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(4-nitrophenyl)urea CAS No. 476324-45-5

1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(4-nitrophenyl)urea

Cat. No. B2713431
M. Wt: 356.4
InChI Key: ADOTYFGESWFHQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(4-nitrophenyl)urea is a useful research compound. Its molecular formula is C17H16N4O3S and its molecular weight is 356.4. The purity is usually 95%.
BenchChem offers high-quality 1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(4-nitrophenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(4-nitrophenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nature of Urea-Fluoride Interaction

1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(4-nitrophenyl)urea demonstrates significant interaction through hydrogen bonding with various oxoanions in acetonitrile solutions. These interactions exhibit the potential for applications in the formation of stable complexes with anions, influencing the stability and reactivity of these complexes in various chemical environments. The specific interaction with fluoride ions highlights its potential use in fluoride ion sensing and separation technologies (Boiocchi et al., 2004).

Synthesis of Ureas from Carboxylic Acids

The compound plays a role in the synthesis of ureas through the Lossen rearrangement process, which is facilitated by Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate. This process underlines the compound's utility in the synthesis of various urea derivatives, offering a pathway for creating compounds with potential pharmacological activities without racemization, enhancing the synthetic efficiency and environmental friendliness of the process (Thalluri et al., 2014).

Fluorescent Dye Applications

The conversion of a Boranil fluorophore bearing a nitro-phenyl group into its anilino form, and subsequently into amide, imine, urea, and thiourea derivatives, showcases the compound's application in the development of fluorescent dyes. Its versatility in being converted to various derivatives emphasizes its potential in designing and synthesizing new fluorescent materials for biological imaging and sensing applications (Frath et al., 2012).

Anion Recognition Properties

Functionalized phenyl unsymmetrical urea and thiourea possessing silatranes demonstrate significant anion recognition properties. These properties suggest potential applications in the development of novel sensors for detecting and quantifying anions in various environmental and biological contexts, contributing to advancements in chemical sensing technologies (Singh et al., 2016).

Anticancer Activity

The compound's derivatives have shown potential anticancer activity, indicating its relevance in medicinal chemistry for the development of novel anticancer agents. These findings suggest that further exploration of its derivatives could lead to new therapeutic agents for cancer treatment (Hassan, 2020).

properties

IUPAC Name

1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(4-nitrophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c18-10-14-13-4-2-1-3-5-15(13)25-16(14)20-17(22)19-11-6-8-12(9-7-11)21(23)24/h6-9H,1-5H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADOTYFGESWFHQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C#N)NC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(4-nitrophenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.